molecular formula C12H21NO3 B13601121 1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid

1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13601121
M. Wt: 227.30 g/mol
InChI Key: JKLQEELFOYWUQZ-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H21NO3 It is characterized by the presence of a morpholine ring attached to a cyclopentane ring via an ethyl chain, with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A simpler analog without the morpholine ring.

    2-(Morpholino)ethylamine: Contains the morpholine ring but lacks the cyclopentane and carboxylic acid groups.

Uniqueness

1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid is unique due to the combination of the morpholine ring, cyclopentane ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H21NO3/c14-11(15)12(3-1-2-4-12)5-6-13-7-9-16-10-8-13/h1-10H2,(H,14,15)

InChI Key

JKLQEELFOYWUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCN2CCOCC2)C(=O)O

Origin of Product

United States

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